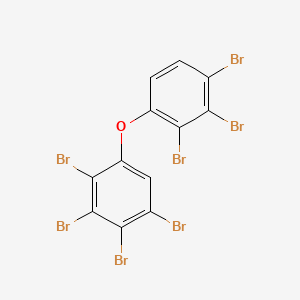

2,2',3,3',4,4',5-Heptabromodiphenyl ether

Description

Contextualization within Polybrominated Diphenyl Ether (PBDE) Research

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer products, including plastics, textiles, and electronics. mdpi.com The general chemical structure of PBDEs consists of a diphenyl ether molecule with between one and ten bromine atoms attached. cdc.gov There are 209 possible individual PBDE compounds, known as congeners, each with a unique number and arrangement of bromine atoms. cdc.gov

Commercial PBDE products were typically sold as mixtures of different congeners, most notably as pentabromodiphenyl ether (PentaBDE), octabromodiphenyl ether (OctaBDE), and decabromodiphenyl ether (DecaBDE). mdpi.com The congener 2,2',3,3',4,4',5-heptabromodiphenyl ether, also known as BDE-183, is a significant component of the commercial OctaBDE mixture. researchgate.net Research indicates that commercial OctaBDE mixtures can contain between 13% and 42% BDE-183. researchgate.net

Due to their persistence in the environment, potential for bioaccumulation, and adverse health effects, the production and use of several commercial PBDE mixtures have been restricted or phased out globally under the Stockholm Convention on Persistent Organic Pollutants. pops.intwikipedia.org This has led to a significant body of research focused on understanding the environmental fate, transport, and toxicology of the individual congeners that constitute these mixtures.

Academic Significance and Current Research Landscape concerning the Heptabrominated Congener

The academic significance of 2,2',3,3',4,4',5-heptabromodiphenyl ether (BDE-183) stems from its widespread detection in environmental and biological samples, even in regions where it was not directly used. Its physical and chemical properties contribute to its persistence and long-range environmental transport.

Physicochemical Properties of BDE-183

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | nih.gov |

| CAS Number | 207122-16-5 | nih.gov |

| Molecular Formula | C₁₂H₃Br₇O | nih.gov |

| Molecular Weight | 722.5 g/mol | nih.gov |

The research landscape for BDE-183 is multifaceted, with key areas of investigation including its environmental occurrence, potential for bioaccumulation and biomagnification, and its toxicological effects, particularly concerning developmental neurotoxicity and its ability to be transformed into other PBDE congeners within organisms.

Studies have documented the presence of BDE-183 in a wide array of environmental matrices, including indoor air and dust, sediment, and various biota. nih.govumweltprobenbank.de Its detection in human tissues such as placenta, breast milk, and serum has raised concerns about human exposure and potential health implications. nih.govacs.org

A critical area of research is the debromination of BDE-183. Scientific investigations have shown that this heptabrominated congener can be metabolized by organisms, such as fish, into lower-brominated congeners. acs.org This is of particular concern because some of these breakdown products, such as certain hexa- and pentabrominated diphenyl ethers, may be more toxic and bioaccumulative than the parent compound. acs.org For instance, studies on common carp (B13450389) have demonstrated that approximately 17% of ingested BDE-183 can be debrominated and accumulate in tissues as two different hexabromodiphenyl ether congeners. acs.org

Furthermore, toxicological studies have begun to elucidate the potential health risks associated with BDE-183 exposure. Research has pointed to its potential as a developmental neurotoxicant. nih.gov While some studies have investigated the effects of PBDE mixtures containing BDE-183, others have focused on the congener-specific effects, revealing potential impacts on neuronal development and function. mdpi.comnih.gov

The international scientific and regulatory communities have recognized the risks posed by BDE-183. Under the Stockholm Convention, hexabromodiphenyl ether and heptabromodiphenyl ether, which explicitly includes BDE-183, are listed in Annex A for elimination of production and use, with some specific exemptions. pops.int This listing was based on a comprehensive risk profile that considered its persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. pops.int

Current research continues to refine our understanding of the fate, transport, and toxicology of BDE-183. This includes the development of more sensitive analytical methods for its detection in various matrices and ongoing investigations into its mechanisms of toxicity and the full implications of its environmental presence. nih.gov

Selected Research Findings on BDE-183

| Research Area | Key Findings | References |

|---|---|---|

| Environmental Occurrence | Detected in indoor air, house dust, sediment, and various wildlife. | nih.govumweltprobenbank.de |

| Human Exposure | Found in human placental tissue, breast milk, and serum. | nih.govacs.org |

| Debromination in Biota | Common carp can debrominate BDE-183 to form hexabromodiphenyl ether congeners. | acs.org |

| Developmental Neurotoxicity | Identified as a potential developmental neurotoxicant. | nih.gov |

| International Regulation | Listed for elimination under the Stockholm Convention. | pops.int |

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPNCMQTNWLTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879969 | |

| Record name | BDE-170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327185-13-7 | |

| Record name | 2,2',3,3',4,4',5-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,3 ,4,4 ,5 Heptabromodiphenyl Ether

Global and Regional Environmental Compartments

BDE-183, like other PBDEs, is a persistent organic pollutant (POP) that has become ubiquitously distributed in the global environment due to its chemical stability and resistance to degradation. basel.intumweltbundesamt.de Its presence is documented across various environmental matrices, from the atmosphere to terrestrial and aquatic ecosystems. nih.govbham.ac.uk

Atmospheric Presence and Deposition Patterns

Due to its low vapor pressure, BDE-183 is expected to exist predominantly in the particulate phase in the atmosphere. nih.gov This association with atmospheric particles facilitates its long-range transport, leading to its detection in remote regions, far from its original sources. umweltbundesamt.deresearchgate.net Atmospheric deposition, both wet and dry, is a primary mechanism for its entry into terrestrial and aquatic environments. nih.gov

A global study detected BDE-183 in 12% of atmospheric samples, with concentrations ranging from less than 0.01 to 2.4 picograms per cubic meter (pg/m³). acs.org The study noted that BDE-183 is a primary constituent of the octa-BDE flame retardant formulation. acs.org While present globally, concentrations can vary by region, influenced by historical usage patterns of commercial PBDE mixtures. acs.org For instance, higher atmospheric levels of some PBDEs have been observed at North American sites compared to European sites. acs.org

Aquatic Systems: Water Column and Sediment Profiles

Once deposited from the atmosphere or released through wastewater and runoff, BDE-183 enters aquatic ecosystems. In the water column, its low water solubility and tendency to adsorb to organic matter mean it is often associated with suspended particulate matter. ifremer.fr This particulate matter eventually settles, leading to the accumulation of BDE-183 in sediments. nih.gov

Sediments act as a significant sink and long-term reservoir for BDE-183 and other PBDEs. nih.gov Studies have shown that BDE-183 is a predominant congener in sediment samples, reflecting its persistence and accumulation over time. nih.gov For example, research in mangrove sediments identified BDE-183 as one of the dominant congeners. nih.gov The vertical distribution in sediment cores can also provide a historical record of its deposition, often showing decreasing concentrations with depth, corresponding to past usage patterns. nih.gov The Aulne river estuary in France, for instance, carries a significant load of suspended sediment annually, which can include such contaminants. ifremer.fr

Terrestrial Environments: Soil and Indoor Dust Accumulation

Terrestrial environments, including soils and indoor dust, are major repositories for BDE-183. nih.govacs.org Atmospheric deposition is a key pathway for soil contamination. acs.org A study across five Asian countries found that the contribution of different PBDE commercial mixtures varied, with deca-BDE being dominant in most, but the presence of octa-BDE components like BDE-183 is also noted. acs.org

Indoor dust is a particularly significant reservoir for BDE-183 due to the widespread use of PBDE-containing products in homes and offices, such as electronics and furniture. nih.govnih.gov BDE-183 can leach from these products over time and accumulate in dust. basel.int A review of PBDEs in household dust identified BDE-183 as being derived from the use of household appliances. nih.gov The concentrations of PBDEs in indoor dust can be several orders of magnitude higher than in outdoor environments, making it a notable source of human exposure. scispace.comnih.govresearchgate.net

Biotic Accumulation and Trophic Transfer in Ecosystems

The lipophilic (fat-loving) nature of BDE-183 leads to its bioaccumulation in the fatty tissues of organisms. nih.govresearchgate.net This process is the foundation for its biomagnification, where its concentration increases at successively higher trophic levels within a food web.

Bioaccumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

BDE-183 is readily taken up by aquatic organisms from their environment and diet. nih.govnih.gov It has been detected in a wide range of aquatic species, including invertebrates and fish. nih.govresearchgate.net

A study of a freshwater food web in a shallow lake in the Yangtze River Delta found that the total concentrations of several PBDEs, including BDE-183, in biota samples ranged from 2.36 to 85.81 nanograms per gram (ng/g) lipid weight. nih.govresearchgate.net The study highlighted that dietary habits and the metabolic capacity of different species influence the concentration of PBDEs. nih.govnih.gov

Research on the common carp (B13450389) (Cyprinus carpio) has demonstrated the biotransformation of BDE-183. acs.org In one study, approximately 17% of the ingested BDE-183 was debrominated and accumulated in the carp's tissues as two different hexabromodiphenyl ether congeners, indicating that organisms can metabolize this compound into other, potentially more mobile or toxic, forms. acs.org This process of microbial debromination is a key factor in the environmental fate of PBDEs. researchgate.net

Concentrations of ΣPBDEs in Aquatic Biota from a Shallow Lake (Yangtze River Delta)

| Species | Trophic Level | ΣPBDEs (ng/g lipid weight) |

|---|---|---|

| Loach | 2 | 2.36 |

| Culter alburnus | 4 | 85.81 |

Data derived from a 2023 study on a freshwater food web. nih.govresearchgate.net

Occurrence in Terrestrial Wildlife and Avian Species

BDE-183 also accumulates in terrestrial and avian food webs. Birds, particularly those at higher trophic levels, are effective biomonitors of environmental contamination with persistent organic pollutants. nih.govnih.gov

Studies have detected BDE-183 in various bird species. nih.gov For example, elevated levels of BDE-183 have been found in peregrine falcons (Falco peregrinus), which could be linked to its high biomagnification potential in terrestrial food chains. shawinstitute.org The congener profiles in birds can differ based on their diet, with terrestrial-feeding birds sometimes showing different patterns of PBDE contamination compared to piscivorous (fish-eating) birds. nih.gov A study of Japanese avian species found that coastal and inland birds had higher concentrations of PBDEs than open sea birds, suggesting significant input into the terrestrial environment. nih.gov The Stockholm Convention has recognized the risks posed by BDE-183 and other components of commercial octa-BDE, leading to their listing for global restriction. pops.int

Selected PBDE Congeners in Avian Species

| Species | Feeding Guild | Key Findings |

|---|---|---|

| Peregrine Falcon (Falco peregrinus) | Terrestrial | Elevated BDE-183 levels observed. shawinstitute.org |

| Japanese Coastal/Inland Birds | Varied | Higher PBDE concentrations than open sea birds. nih.gov |

| North American Aquatic Birds | Aquatic | Elevated PBDE burdens compared to other regions. nih.gov |

Data compiled from various studies on avian species. nih.govshawinstitute.orgnih.gov

Trophic Magnification and Food Web Dynamics

The process of trophic magnification is a critical aspect of the environmental fate of persistent and bioaccumulative substances like polybrominated diphenyl ethers (PBDEs). It describes the progressive increase in the concentration of a contaminant at successively higher levels in a food web. usgs.govepa.gov As organisms in one trophic level are consumed by those in the next, the contaminant, which is stored in the consumer's tissues (often in lipids), becomes more concentrated. This process can lead to particularly high concentrations in top predators, a phenomenon known as biomagnification. usgs.gov

The potential for a chemical to biomagnify within an entire food web is quantified by the Trophic Magnification Factor (TMF). A TMF is derived from the slope of the linear regression between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of the organisms sampled from that food web. researchgate.netospar.org Trophic levels are typically determined using stable nitrogen isotope analysis (δ¹⁵N). researchgate.net A TMF value greater than 1 indicates that the chemical is biomagnifying, meaning its concentration increases as it moves up the food web. researchgate.netospar.org Conversely, a TMF less than 1 suggests trophic dilution, where the chemical concentration decreases at higher trophic levels.

Although direct TMF data for 2,2',3,3',4,4',5-Heptabromodiphenyl ether (also known as BDE-171) are lacking, its chemical structure as a higher-brominated diphenyl ether suggests it is persistent and lipophilic (fat-soluble), which are key prerequisites for bioaccumulation. Research has confirmed that BDE-171 has been a component of commercial PBDE mixtures, indicating its potential for release into the environment. researchgate.net However, without specific field studies that measure its concentration across multiple trophic levels within a defined food web, its biomagnification potential remains unquantified. This represents a significant data gap in understanding the full environmental risk profile of all individual PBDE congeners. Further research is necessary to determine the behavior of 2,2',3,3',4,4',5-Heptabromodiphenyl ether within food webs.

Environmental Fate and Transport Mechanisms of 2,2 ,3,3 ,4,4 ,5 Heptabromodiphenyl Ether

Photolytic Degradation and Debromination Pathways

Photolytic degradation, driven by sunlight, is a crucial abiotic process for the transformation of BDE-183 in the environment. This process primarily involves the reductive debromination of the BDE-183 molecule, leading to the formation of lower brominated diphenyl ethers. The position of the bromine atoms on the diphenyl ether structure influences the rate and pathway of this degradation.

Research has shown that BDE-183 is susceptible to photolytic debromination, resulting in the formation of various hexa- and pentabrominated congeners. For instance, studies on the photodecomposition of BDE-209 have demonstrated that it can degrade to form BDE-183, which can then undergo further photolysis. sigmaaldrich.com The primary photolytic degradation pathway for PBDEs involves the sequential removal of bromine atoms, with debromination occurring preferentially at the para and meta positions over the ortho positions. lgcstandards.com This step-wise debromination means that the photolytic breakdown of BDE-183 can contribute to the environmental pool of other PBDE congeners, such as hexabromodiphenyl ethers.

Microbial Biotransformation and Biodegradation Processes

Microorganisms play a pivotal role in the environmental fate of BDE-183 through biotransformation and biodegradation processes. These processes can occur under both anaerobic and aerobic conditions, leading to a variety of degradation products.

Anaerobic Debromination Pathways and Product Identification

Under anaerobic conditions, such as those found in sediments and certain wastewater treatment systems, microbial communities can reductively debrominate BDE-183. This process involves the removal of bromine atoms, leading to the formation of less brominated congeners.

Studies have demonstrated that anaerobic microbial cultures can debrominate BDE-183 to various products. For example, a PB-enrichment culture was shown to debrominate 62.4 ± 4.5% of BDE-183 within 120 days, producing a range of lower brominated compounds from penta- to mono-BDEs, and even diphenyl ether. researchgate.net The dominant hexabrominated diphenyl ether (hexa-BDE) products identified from the anaerobic debromination of BDE-183 include BDE-154 (2,2',4,4',5,6'-hexabromodiphenyl ether), BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether), BDE-149, and BDE-144.

| Parent Compound | Debromination Product | Product Name |

|---|---|---|

| BDE-183 | BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether |

| BDE-183 | BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether |

| BDE-183 | BDE-149 | Undetermined Hexa-BDE |

| BDE-183 | BDE-144 | Undetermined Hexa-BDE |

Aerobic Biotransformation Mechanisms

While anaerobic debromination of BDE-183 is well-documented, its fate under aerobic conditions is less defined. Most studies on the aerobic biodegradation of PBDEs have focused on the highly brominated congener, BDE-209. These studies show that aerobic bacteria, such as Pseudomonas aeruginosa, can degrade BDE-209 through a series of debromination steps, with BDE-183 being one of the identified intermediate products. researchgate.net However, the subsequent aerobic transformation of BDE-183 is not as extensively characterized.

It is generally expected that under aerobic conditions, the degradation of BDE-183 would proceed through hydroxylation and cleavage of the ether bond, in addition to debromination. researchgate.net This would ultimately lead to the breakdown of the aromatic rings. However, based on biodegradation tests of less brominated PBDEs, heptabromodiphenyl ether is not expected to readily biodegrade aerobically. nih.gov

Biotic Metabolism and Debromination within Organisms

Once assimilated by organisms, BDE-183 can undergo metabolic transformations, primarily through debromination, leading to the formation of other PBDE congeners. This intra-organismal metabolism has been observed in various experimental organisms, particularly in fish.

Intra-organismal Debromination to Lower Brominated Congeners

Studies have shown that fish can metabolize BDE-183 to lower brominated congeners. In a dietary exposure study with common carp (B13450389) (Cyprinus carpio), significant debromination of BDE-183 was observed, leading to the formation of two different hexabrominated congeners. acs.org One of the major metabolites was identified as BDE-154. acs.org It was estimated that approximately 17% of the ingested BDE-183 was debrominated and accumulated in the carp tissues as these hexa-BDEs. acs.org

The debromination pathways can be species-specific. For instance, in vitro studies with liver fractions from common carp, rainbow trout (Oncorhynchus mykiss), and Chinook salmon (Oncorhynchus tschawytscha) showed that BDE-183 was debrominated to several hexa-BDEs. nih.gov In all three species, BDE-154 was a dominant metabolite, while BDE-153 and BDE-149 were minor metabolites. nih.gov Carp exhibited a preference for meta-debromination, whereas trout and salmon did not show a clear preference between meta- and para-debromination. nih.gov

| Organism | Parent Compound | Identified Metabolite | Metabolite Name | Reference |

|---|---|---|---|---|

| Common Carp | BDE-183 | BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | acs.org |

| Common Carp | BDE-183 | Unidentified Hexa-BDE | - | acs.org |

| Common Carp, Rainbow Trout, Chinook Salmon | BDE-183 | BDE-154 (dominant) | 2,2',4,4',5,6'-Hexabromodiphenyl ether | nih.gov |

| Common Carp, Rainbow Trout, Chinook Salmon | BDE-183 | BDE-153 (minor) | 2,2',4,4',5,5'-Hexabromodiphenyl ether | nih.gov |

| Common Carp, Rainbow Trout, Chinook Salmon | BDE-183 | BDE-149 (minor) | Undetermined Hexa-BDE | nih.gov |

Hepatic Metabolism and Conjugation Pathways in Experimental Organisms

The liver is a primary site for the metabolism of foreign compounds, including BDE-183. Hepatic metabolism involves two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I metabolism of PBDEs in rodents is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PBDEs). nih.gov Perinatal exposure to PBDEs in rats has been shown to induce hepatic phase I (Cyp1a1, Cyp2b2) and phase II enzymes. nih.gov

Following Phase I, the functionalized metabolites can undergo Phase II conjugation reactions, where they are coupled with endogenous molecules such as glutathione (B108866) or glucuronic acid to increase their water solubility and facilitate their excretion from the body. nih.govnih.gov While the general pathways of xenobiotic metabolism are understood, specific studies detailing the hepatic conjugation of BDE-183 metabolites are limited. However, the induction of hepatic UDP-glucuronosyltransferases (UGTs) has been observed in rats exposed to PBDE mixtures, suggesting that glucuronidation is a likely pathway for the elimination of hydroxylated PBDE metabolites. nih.govacs.org

Environmental Partitioning Characteristics and Mobility

The environmental partitioning and mobility of 2,2',3,3',4,4',5-Heptabromodiphenyl ether (BDE-183) are governed by its physicochemical properties, which dictate its distribution among various environmental compartments such as sediment, water, and air.

Sediment-Water Partitioning Behavior

The tendency of an organic compound to move between water and sediment is a critical factor in its environmental fate. ecetoc.orgepa.gov This behavior is often quantified by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). ecetoc.orgepa.govchemsafetypro.com

2,2',3,3',4,4',5-Heptabromodiphenyl ether, a member of the polybrominated diphenyl ethers (PBDEs) group, demonstrates a strong affinity for sediment. nih.govresearchgate.net Due to its hydrophobic nature, it tends to sorb to organic matter within sediment particles rather than remaining dissolved in the water column. nih.govnih.gov This sorption is a key process influencing its bioavailability and persistence in aquatic environments. mdpi.com The partitioning process is complex and can involve both absorption into the organic matrix and adsorption to the surface of sediment particles. nih.gov

Studies have shown that for hydrophobic compounds like PBDEs, abiotic sorption to soil and sediment constituents is a primary determinant of their short-term fate. nih.gov The distribution of these compounds is heavily influenced by the characteristics of both the chemical and the sediment matrix, including its organic carbon content. ecetoc.org High Kd and Koc values are indicative of a compound's propensity to be bound to sediment, reducing its mobility in the aqueous phase. ecetoc.orgchemsafetypro.com For instance, research on other PBDE congeners has demonstrated that sorption to particulate organic matter is a significant factor in their distribution in coastal waters. researchgate.net

Table 1: Key Partition Coefficients for Assessing Sediment-Water Behavior

| Coefficient | Description | Significance for BDE-183 |

| Kd (L/kg) | Sediment-Water Partition Coefficient: Measures the ratio of the chemical's concentration in sediment to its concentration in water at equilibrium. ecetoc.orgchemsafetypro.com | A high Kd value for BDE-183 indicates strong binding to sediments and low mobility in water. ecetoc.org |

| Koc (L/kg) | Organic Carbon-Normalized Partition Coefficient: Normalizes Kd to the fraction of organic carbon in the sediment (Koc = (Kd / foc) * 100). chemsafetypro.comucdavis.edu | Provides a more standardized measure of sorption potential across different sediments by accounting for variations in organic matter, a key sorbent for hydrophobic compounds like BDE-183. chemsafetypro.com |

This table provides a general overview of the significance of these coefficients. Specific experimental values for BDE-183 can vary depending on sediment type and environmental conditions.

Air-Water Exchange Dynamics and Volatilization

The exchange of 2,2',3,3',4,4',5-Heptabromodiphenyl ether between the air and water is largely dictated by its volatility and aqueous solubility, which are encapsulated in the Henry's Law constant (H). oup.comusgs.gov This constant represents the partitioning of a chemical between the gas and aqueous phases at equilibrium. noaa.gov

BDE-183 has a relatively low vapor pressure and low water solubility, which are characteristic of higher brominated diphenyl ethers. oup.com The Henry's Law constant for BDE-183 has been estimated, and an increase in the bromine content of PBDE congeners generally leads to a decrease in the Henry's Law constant. oup.com This suggests that volatilization from water surfaces is not a dominant fate process for BDE-183 compared to less brominated congeners. oup.comawsjournal.org The process of volatilization is often described using a two-film model, where mass transfer occurs by molecular diffusion through thin films of water and air. usgs.gov

The temperature-dependent air-water partitioning behavior is a crucial aspect of its environmental dynamics. nih.gov While specific studies focusing solely on the temperature-dependent Henry's Law constant for BDE-183 are limited, research on other organic compounds demonstrates that temperature significantly influences volatility. researchgate.net

Table 2: Henry's Law Constants for 2,2',3,3',4,4',5-Heptabromodiphenyl Ether (BDE-183)

| Henry's Law Constant (H) | Temperature (°C) | Method | Reference |

| 0.0074 Pa m³/mol | 25 | Estimated (Ratio of Vapor Pressure to Aqueous Solubility) | Tittlemier et al. (2002) oup.com |

| 1.4 x 10² mol/(m³Pa) | 25 (298.15 K) | VP/AS = vapor pressure/aqueous solubility | Tittlemier et al. (2002), as cited in Sander (2023) henrys-law.org |

| 1.3 x 10¹ mol/(m³Pa) | 15 (288 K) | QSPR (Quantitative Structure-Property Relationship) | Long et al. (2017), as cited in Sander (2023) henrys-law.org |

Note: The values presented from different sources may use different units and methodologies, leading to variations. The reliability of the data is categorized by the source, with "VP/AS" being based on experimental vapor pressure and aqueous solubility, and "QSPR" being a modeled estimate. henrys-law.org

Long-Range Atmospheric and Oceanic Transport Modeling

The potential for long-range environmental transport (LRT) is a significant concern for persistent organic pollutants (POPs) like 2,2',3,3',4,4',5-Heptabromodiphenyl ether. researchgate.netnih.gov Volatility plays a key role in determining the potential for a chemical to be transported over long distances in the atmosphere. researchgate.net Compounds with moderate volatility can undergo "global distillation" or a "cold-trap" effect, where they evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder, higher-latitude regions. copernicus.org

Modeling studies are essential tools for understanding the long-range transport potential of chemicals like BDE-183. researchgate.netmdpi.com These models integrate physicochemical properties, such as partitioning coefficients and degradation rates, with meteorological and geographical data to simulate the movement of substances through the environment. researchgate.netcopernicus.org For particle-sorbed chemicals, episodic transport events, such as strong winds, can be particularly important for their long-range distribution. researchgate.netcopernicus.org

While BDE-183's lower volatility compared to less brominated PBDEs might suggest a lower potential for atmospheric transport in the gaseous phase, its association with atmospheric particles can facilitate its movement over long distances. researchgate.net The presence of PBDEs, including heptabromo congeners, in remote environments like the Arctic provides evidence of their capacity for long-range transport. acs.org Ocean currents also contribute to the global distribution of persistent and hydrophobic compounds, transporting them over vast distances. plos.org The combination of atmospheric and oceanic transport pathways determines the ultimate global fate of BDE-183. researchgate.netplos.org

Advanced Analytical Methodologies for 2,2 ,3,3 ,4,4 ,5 Heptabromodiphenyl Ether Analysis

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of BDE-183 is the effective extraction of the analyte from the sample matrix. The choice of technique depends on the nature of the matrix, whether environmental (e.g., soil, sediment, water) or biological (e.g., tissues, blood, milk). The primary goal is to isolate the target analytes from interfering substances. env.go.jpresearchgate.net

Commonly employed extraction techniques include:

Soxhlet Extraction: A classic technique used for solid samples like soil, sediment, and tissues. It involves continuous extraction with an organic solvent (e.g., a hexane/dichloromethane mixture) over several hours.

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently and with less solvent than Soxhlet extraction.

Solid-Phase Extraction (SPE): This technique is versatile for both liquid and solid samples. researchgate.net For liquid samples like water, the sample is passed through a solid sorbent cartridge that retains the BDE-183, which is then eluted with a small volume of organic solvent. For solid samples, an extract is prepared and then cleaned up using SPE. researchgate.net

Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples, LLE partitions the BDE-183 from the water phase into an immiscible organic solvent. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis, has been adapted for PBDEs. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE). nih.gov

Following initial extraction, a "clean-up" step is essential to remove co-extracted interfering compounds such as lipids from biological samples. Gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil, silica, and alumina are frequently used for this purpose.

Table 1: Comparison of Extraction Techniques for BDE-183 Analysis

| Technique | Matrix Applicability | Advantages | Disadvantages |

| Soxhlet Extraction | Solid (Sediment, Soil, Tissue) | Well-established, efficient for complex matrices. | Time-consuming, large solvent consumption. |

| Pressurized Fluid Extraction (PFE) | Solid & Semi-Solid | Faster than Soxhlet, lower solvent use, automated. | High initial instrument cost. |

| Solid-Phase Extraction (SPE) | Liquid & Solid Extracts | Low solvent use, high concentration factor, selective. | Can be prone to matrix effects, cartridge cost. |

| Liquid-Liquid Extraction (LLE) | Liquid (Water, Blood Plasma) | Simple, inexpensive equipment. | Labor-intensive, large solvent volumes, emulsion formation. |

| QuEChERS | Biological & Food Matrices | High throughput, low solvent use, simple. | Method development may be required for specific matrices. |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Techniques

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard for the analysis of PBDEs, including BDE-183. nih.gov This technique offers exceptional selectivity and sensitivity, which are crucial for detecting these compounds at the ultra-trace levels typically found in environmental and biological samples. nih.gov

The gas chromatograph separates the different PBDE congeners from each other based on their volatility and interaction with a capillary column. The separated congeners then enter the high-resolution mass spectrometer. HRMS is advantageous because it can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the differentiation of target analytes from matrix interferences that may have the same nominal mass but a slightly different exact mass.

Electron ionization (EI) is the most common ionization technique used for PBDE analysis with HRGC/HRMS, as it provides reliable and reproducible fragmentation patterns. The instrument is typically operated in the selected ion monitoring (SIM) mode, where only a few specific ions characteristic of the target PBDEs are monitored. This further enhances the selectivity and sensitivity of the analysis.

Table 2: Key Parameters in HRGC/HRMS Analysis of BDE-183

| Parameter | Typical Setting/Value | Purpose |

| GC Column | DB-5ms or equivalent (low-bleed) | Separation of PBDE congeners. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) | Creates characteristic and reproducible fragmentation of BDE-183. |

| Mass Analyzer | Magnetic Sector or Time-of-Flight (TOF) | Provides high mass resolution (>10,000 FWHM). |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z values. |

| Monitored Ions | Isotopic ions of the molecular ion cluster (e.g., m/z 719.4, 721.4 for BDE-183) | Quantification and confirmation of analyte identity. |

Congener-Specific Quantification and Isotope Dilution Mass Spectrometry

Due to the varying toxicity and environmental prevalence of different PBDE congeners, congener-specific analysis is essential. This means that each congener, such as BDE-183, is quantified individually rather than as part of a total PBDE measurement.

The most accurate method for quantifying BDE-183 is isotope dilution mass spectrometry (IDMS). nih.gov This technique involves "spiking" the sample with a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C-labeled BDE-183) at the beginning of the sample preparation process. nih.gov This labeled compound serves as an internal standard.

The labeled internal standard behaves almost identically to the native (unlabeled) BDE-183 throughout the extraction, cleanup, and instrumental analysis. Any losses of the native analyte during the sample preparation process will be mirrored by proportional losses of the labeled standard. By measuring the ratio of the response of the native analyte to the labeled internal standard in the final analysis, an accurate quantification can be achieved, correcting for any analytical losses or variations. nih.gov This method significantly improves the precision and accuracy of the results. nih.gov

Quality Assurance and Quality Control Protocols in PBDE Analysis

Strict quality assurance (QA) and quality control (QC) protocols are imperative for generating reliable and defensible data in the analysis of BDE-183. nih.govresearchgate.net These measures are implemented throughout the entire analytical process, from sample collection to final data reporting. epa.gov A Quality Assurance Project Plan (QAPP) is often developed to detail all QA/QC procedures. epa.gov

Key QA/QC components include:

Method Blanks: A clean matrix sample that is processed and analyzed in the same way as the actual samples. This is used to check for contamination introduced during the analytical procedure.

Certified Reference Materials (CRMs): These are materials with a known, certified concentration of the target analytes. They are analyzed to assess the accuracy of the method.

Replicate Samples: Analyzing duplicate or triplicate samples provides a measure of the method's precision.

Internal Standards: As described in the isotope dilution method, labeled internal standards are added to every sample to correct for recovery losses.

Instrument Performance Checks: Regular checks of the HRGC/HRMS system's performance, such as mass accuracy, resolution, and sensitivity, are conducted to ensure it is operating correctly.

Adherence to these QA/QC protocols ensures the integrity of the analytical data and allows for meaningful comparisons of results across different studies and laboratories. nih.govresearchgate.net

Toxicological Research on 2,2 ,3,3 ,4,4 ,5 Heptabromodiphenyl Ether in Model Systems

In Vitro Studies on Cellular Mechanisms of Action

In vitro research on polybrominated diphenyl ethers (PBDEs) indicates that these compounds are capable of inducing oxidative stress in various cell types. This is a significant mechanism of their toxicity, leading to cellular damage. The generation of reactive oxygen species (ROS) is a key event in this process. While studies may focus on specific congeners like BDE-47 or BDE-209, the findings often suggest a class effect for PBDEs. For example, exposure of human fibroblast cells (HS-68) and human hepatoma (HepG2) cells to different PBDEs has been shown to increase ROS production. nih.govaminer.org This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA.

The induction of oxidative stress is further evidenced by changes in the levels of antioxidant enzymes and molecules. For instance, studies on the SH-SY5Y neuroblastoma cell line exposed to PBDE-47 showed alterations in the content of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (B108866) (GSH), a key cellular antioxidant. researchgate.net The general mechanism involves PBDEs triggering an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, a process that is considered a potential pathway for the toxicity of the entire class of PBDEs. mdpi.com

Table 1: Effects of PBDE Congeners on Oxidative Stress Markers in Vitro

| Cell Line | PBDE Congener | Observed Effect | Reference |

|---|---|---|---|

| HS-68 (Human Fibroblast) | BDE-47, BDE-99, BDE-209 | Increased Reactive Oxygen Species (ROS) | nih.gov |

| HepG2 (Human Hepatoma) | BDE-209 | Increased intracellular ROS | core.ac.uk |

| RTG-2 (Rainbow Trout Gill) | BDE-47, BDE-209 | Increased ROS formation | aminer.org |

| SH-SY5Y (Human Neuroblastoma) | BDE-47 | Increased malondialdehyde (MDA), altered glutathione (GSH) | researchgate.net |

The oxidative stress induced by PBDEs is closely linked to the initiation of programmed cell death, or apoptosis, and damage to genetic material. When cellular damage from ROS is extensive and cannot be repaired, cells may initiate apoptosis to eliminate themselves in a controlled manner. nih.gov This has been observed in multiple cell types following exposure to various PBDE congeners. For instance, BDE-209 has been shown to induce apoptosis in HepG2 cells, and this effect was found to be dependent on the generation of ROS. core.ac.uk Similarly, both BDE-47 and BDE-209 caused apoptosis in RTG-2 fish cells, with the effect being dose- and time-dependent. aminer.org

The cellular response to DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.gov Key proteins in these pathways, such as the kinases ATM and ATR, are activated in response to DNA lesions like double-strand breaks. nih.gov PBDEs have been shown to trigger these pathways. For example, studies in Caenorhabditis elegans demonstrated that BDE-47 induces germ cell apoptosis through a MAPK-mediated pathway. nih.gov In human fibroblast cells, prolonged exposure to sub-lethal doses of PBDEs, including BDE-47 and BDE-99, led to an increase in the p53 protein, a critical regulator of the cell cycle and apoptosis that responds to DNA damage. nih.govmdpi.com This indicates that PBDEs can activate cellular mechanisms that monitor genome integrity, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. nih.govnih.govmdpi.com

2,2',3,3',4,4',5-Heptabromodiphenyl ether and other PBDEs can exert toxic effects by interacting with various cellular receptors, particularly nuclear hormone receptors. nih.govnih.gov These interactions can disrupt normal endocrine signaling pathways. Studies have shown that certain PBDE congeners and their metabolites can bind to estrogen receptors (ER), androgen receptors (AR), and thyroid hormone receptors (TR), often acting as antagonists. nih.govresearchgate.net Hydroxylated metabolites of PBDEs (OH-PBDEs) have been found to be particularly potent in these interactions, sometimes exhibiting greater activity than the parent PBDE compounds. nih.gov For example, specific hydroxylated forms of PBDEs have demonstrated estrogenic or anti-estrogenic activity via ERα and ERβ. nih.gov

The metabolism of PBDEs is a critical factor in their toxicity, as it can lead to the formation of more or less toxic compounds. In rodents, PBDE metabolism often occurs through cytochrome P450-mediated oxidation, which produces these bioactive hydroxylated metabolites. nih.gov In contrast, studies in fish, such as the common carp (B13450389), have indicated that reductive debromination is a primary metabolic pathway. nih.govnih.gov This process removes bromine atoms from the diphenyl ether structure, creating lower-brominated congeners. For instance, in vitro studies with carp liver microsomes have shown the biotransformation of BDE-99 to BDE-47. nih.gov This metabolic conversion is significant because different congeners have varying toxicological profiles and receptor-binding affinities.

In Vivo Studies in Non-Human Organisms

The developing nervous system is particularly vulnerable to chemical insults, and PBDEs have been identified as developmental neurotoxicants. nih.gov Studies using vertebrate models like mice and zebrafish have provided evidence of the adverse effects of these compounds on brain development and behavior. nih.govnih.gov

In zebrafish, exposure to various PBDE congeners during embryonic development has been shown to cause a range of effects. For congeners such as BDE-28, BDE-47, BDE-99, and BDE-100, observed effects included altered spontaneous movement, changes in swimming rates, physical malformations like a curved body axis, and mortality. nih.gov Interestingly, in one study, the more highly brominated congeners BDE-153 and BDE-183 did not elicit these specific adverse effects at the concentrations tested, with BDE-183 not altering behavior at any tested concentration. nih.gov This suggests a structure-activity relationship where lower-brominated congeners may be more acutely toxic to developing zebrafish. nih.gov

In rodent models, developmental exposure to PBDEs has been linked to neurobehavioral changes later in life. For instance, male offspring of mice exposed to BDE-47 during gestation and lactation exhibited increased anxiety-like behaviors and reduced social interaction in adulthood. nih.gov Although direct studies on the developmental neurotoxicity of BDE-183 in mice are less common, the collective evidence from various PBDE congeners raises concerns about the potential for this entire class of chemicals to interfere with normal brain development. nih.govnih.gov

Table 2: Summary of Developmental Effects of PBDE Congeners in Zebrafish Embryos

| PBDE Congener | Behavioral Alterations | Physical Malformations | Mortality | Reference |

|---|---|---|---|---|

| BDE-28 | Increased spontaneous movement, altered swimming rate | Curved body axis | Yes | nih.gov |

| BDE-47 | Increased spontaneous movement, decreased swimming rate | Curved body axis | Yes | nih.gov |

| BDE-99 | Altered spontaneous movement | Curved body axis | Yes | nih.gov |

| BDE-100 | Altered spontaneous movement | Curved body axis | Yes | nih.gov |

| BDE-153 | No significant alteration | Not observed | No | nih.gov |

| BDE-183 | No significant alteration | Not observed | No | nih.gov |

PBDEs are recognized as endocrine-disrupting chemicals, with the thyroid hormone system being a primary target. bioscientifica.comnih.gov Animal studies have demonstrated that exposure to PBDEs can alter the levels of circulating thyroid hormones, which are critical for development, growth, and metabolism. bioscientifica.comnih.gov

Several studies have reported a correlation between PBDE levels and changes in thyroid hormone concentrations. For example, a negative association has been observed between BDE-183 and serum triiodothyronine (T3) levels. bioscientifica.com The mechanisms by which PBDEs disrupt the thyroid system are multifaceted and may include interference with thyroid hormone synthesis, transport, and metabolism. nih.govcaldic.com For instance, some PBDEs and their metabolites can bind to thyroid transport proteins like transthyretin (TTR), potentially displacing thyroxine (T4) and affecting its availability to tissues. nih.gov

In addition to the thyroid system, PBDEs can also interfere with other endocrine pathways. As mentioned in the in vitro section, PBDEs can interact with estrogen and androgen receptors, suggesting the potential for broader endocrine-disrupting effects in vivo. researchgate.netmdpi.com Studies in male zebrafish have shown that exposure to other brominated flame retardants can lead to increased levels of the hormone estradiol (B170435) (E2), indicating a potential for sex hormone disruption. mdpi.com While the direct effects of BDE-183 on the reproductive endocrine system are not as extensively studied, the evidence from related compounds points to a risk of perturbation of these critical hormonal systems in animal models. mdpi.comresearchgate.net

Reproductive and Developmental Impairments in Aquatic and Terrestrial Species

Research into the reproductive and developmental effects of 2,2',3,3',4,4',5-Heptabromodiphenyl ether (BDE-183) has revealed varying impacts across different species and developmental stages. As a member of the polybrominated diphenyl ethers (PBDEs) class, it is recognized for its potential as a reproductive and developmental toxicant. nih.govnih.gov

In aquatic model systems, the effects of BDE-183 have been compared with other PBDE congeners. A study on embryonic zebrafish (Danio rerio) evaluated several PBDEs for their developmental toxicity. While lower brominated congeners like BDE-28 and BDE-47 induced behavioral changes, malformations such as a curved body axis, and eventual mortality, BDE-183 did not elicit these specific adverse effects at the concentrations tested. nih.gov Spontaneous movement and swimming rates in zebrafish embryos were also not significantly altered by BDE-183 exposure, in contrast to the effects observed from other PBDEs. nih.gov

In terrestrial species, studies often focus on mammalian models to understand potential human health risks. Epidemiological studies have investigated the association between a range of PBDE congeners, including BDE-183, and male reproductive health. nih.gov While broad concerns exist about PBDEs affecting sperm quality, hormone secretion, and causing genital malformations like cryptorchidism, specific effects are often congener-dependent. nih.gov For instance, a Canadian study assessing eight PBDE congeners in maternal hair found that while BDE-99, BDE-100, and BDE-154 were significantly associated with cryptorchidism, a direct link was not highlighted for BDE-183 in this particular study. nih.gov

The following table summarizes key research findings on the reproductive and developmental effects of BDE-183 in different model organisms.

Interactive Data Table: Reproductive and Developmental Effects of BDE-183

| Model Organism | Endpoint Studied | Observed Effects Related to BDE-183 | Reference |

| Zebrafish (Danio rerio) | Developmental Toxicity (Mortality, Malformations) | Did not induce mortality or physical malformations at tested concentrations. | nih.gov |

| Zebrafish (Danio rerio) | Behavioral Effects (Spontaneous movement, Swimming rate) | Did not alter behavior at any concentration tested. | nih.gov |

| Humans (Epidemiological) | Male Reproductive Health (Semen quality, Genital malformations) | Included in studies assessing PBDE mixtures, though direct causative effects on sperm quality or malformations were more strongly associated with other congeners. | nih.gov |

Immunomodulatory Effects in Experimental Organisms

The immunomodulatory potential of BDE-183 has been explored within the broader context of PBDE immunotoxicity. The immune system is a known target for various environmental chemicals, and PBDEs as a class are capable of inducing such effects. mdpi.comfrontiersin.org

Research using in vitro models with human cells has provided specific insights into the action of BDE-183 relative to other congeners. One study examined the relationship between plasma levels of ten different BDE congeners and cytokine production by peripheral blood mononuclear cells (PBMCs) from children. nih.gov In this study, a key finding was that baseline production of the T-cell cytokine interferon-gamma (IFN-γ) was negatively correlated with plasma levels of almost all tested BDE congeners, with the notable exceptions of BDE-183 and BDE-85. nih.gov This suggests that BDE-183 may have a different or less potent effect on the baseline immune cell function measured in this context compared to other common PBDEs.

While comprehensive in vivo studies focusing solely on the immunomodulatory effects of BDE-183 are limited, the data from in vitro human cell studies point toward a congener-specific activity profile.

Interactive Data Table: Immunomodulatory Research Findings for BDE-183

| Model System | Endpoint Studied | Observed Effects Related to BDE-183 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Baseline Cytokine Production (IFN-γ) | No significant negative correlation was found between plasma levels of BDE-183 and baseline IFN-γ production, unlike most other BDE congeners tested. | nih.gov |

Liver Toxicity and Related Metabolic Disturbances in Animal Models

The liver is a primary organ for the metabolism of foreign substances and is a key target for toxicity. nih.govnih.gov BDE-183 has been identified as a substance with potential hepatotoxicity. nih.gov Animal models are crucial for investigating the mechanisms of chemically induced liver injury, which can involve effects like oxidative stress, cellular apoptosis, and metabolic disruption. nih.govnih.gov

While many studies on PBDEs have focused on the more prevalent congeners like BDE-47, which is known to cause liver damage in marine organisms through mechanisms such as oxidative stress and DNA damage nih.govmdpi.com, specific research on BDE-183 hepatotoxicity is less common. However, the general mechanisms of PBDE-induced liver toxicity are informative. For example, exposure to other PBDEs has been shown to alter the expression of genes related to metabolism in the liver. In fish, exposure to BDE-47 led to observable damage to the ultrastructure of liver cells. mdpi.com

Studies on mixtures of PBDEs that include BDE-183 have also pointed toward effects on metabolic pathways. For example, some PBDE congeners can interact with nuclear receptors like the aryl hydrocarbon receptor (AhR), which plays a role in regulating the expression of metabolic enzymes such as CYP1A1 and CYP1B1. nih.gov Disruption of these pathways is a key mechanism for metabolic disturbances. Although direct evidence from animal models detailing liver toxicity specifically from BDE-183 is not extensively documented in the provided sources, its classification as a potential hepatotoxin suggests it may share some of these toxic mechanisms with other well-studied PBDEs. nih.gov

Interactive Data Table: Liver Toxicity Profile for BDE-183

| Model System | Endpoint Studied | Observed Effects/Classification | Reference |

| General Toxicological Classification | Hazard Trait Identification | Classified as a substance with potential for Hepatotoxicity and Digestive System Toxicity. | nih.gov |

| Marine Fish (General PBDE effects) | Cellular and Molecular Mechanisms | Other PBDEs (e.g., BDE-47) are known to cause liver toxicity via oxidative stress, cellular apoptosis, and impaired metabolism. | nih.govmdpi.com |

Remediation Technologies and Environmental Management Strategies for Polybrominated Diphenyl Ethers with Relevance to Heptabromodiphenyl Ether

In Situ Remediation Approaches (e.g., Electrokinetic Technologies, Oxidation)

In situ remediation is often preferred as it is less disruptive to ecosystems, can be more cost-effective, and is applicable to sites that may be inaccessible for excavation. nih.gov These techniques aim to degrade or immobilize contaminants directly within the soil or groundwater.

Electrokinetic Technologies Electrokinetic remediation is an emerging in situ technology that uses a low-intensity direct electrical current applied across electrodes placed in the contaminated soil. scientific.netfrtr.gov This process induces the movement of contaminants, water, and ions through the soil matrix via mechanisms like electromigration (movement of ions), electro-osmosis (movement of pore fluid), and electrophoresis (movement of charged particles). scientific.net This can be used to either extract contaminants or to enhance the delivery of amendments for other in situ treatments like chemical oxidation or bioremediation. frtr.gov

Bench-scale experiments have demonstrated that electrokinetic technology is effective in promoting the desorption and migration of PBDEs in soil. scientific.net For instance, one study showed that under a non-uniform electric field, the PBDE congener BDE-15 primarily accumulated in a specific zone near the anode. scientific.net The application of an electric field also changes soil properties such as pH and temperature, which can influence contaminant behavior. scientific.net While promising for a range of contaminants including metals and some organics, its application for hydrophobic compounds like PBDEs can be challenging and may require the addition of surfactants to improve solubility. frtr.gov

In Situ Oxidation In situ chemical oxidation (ISCO) involves introducing chemical oxidants into the subsurface to convert contaminants into less toxic compounds. clu-in.org For PBDEs, this approach often relies on the generation of highly reactive hydroxyl radicals (•OH). nih.govtandfonline.com These radicals can initiate the degradation of PBDEs, although the resistance of PBDEs to oxidation is a significant factor to consider. nih.govresearchgate.net Studies have shown that hydroxylated PBDEs (OH-PBDEs), which can be formed during oxidation, degrade much faster than the parent PBDEs. nih.govresearchgate.net

The effectiveness of in situ oxidation can be enhanced by other technologies. Electrokinetics, for example, can be used to distribute the necessary oxidizing reagents throughout the contaminated area, overcoming limitations of traditional injection methods in low-permeability soils. frtr.gov

In Situ Bioremediation and Reductive Debromination Bioremediation leverages microorganisms to break down contaminants. epa.gov For PBDEs, anaerobic reductive debromination is a key pathway, where bacteria remove bromine atoms from the diphenyl ether structure. nih.gov This process can transform highly brominated congeners, such as hepta-BDEs, into less brominated, and potentially more degradable, forms. asm.org Studies have identified specific bacterial populations, including those from the phyla Chloroflexi and Proteobacteria, that are capable of debrominating PBDEs in anaerobic sediments. acs.org The process can be stimulated by adding nutrients (biostimulation) or specific microbial cultures (bioaugmentation). frtr.govmdpi.com

Another reductive approach involves the use of zero-valent iron (ZVI). ZVI can act as a reductant, donating electrons to facilitate the stepwise debromination of PBDEs. nih.govclu-in.org Research has demonstrated that ZVI can effectively transform decaBDE into lower brominated congeners, including hexa- and hepta-BDEs, and eventually to tetra- and penta-BDEs. nih.gov Bimetallic nanoparticles, such as nickel/iron (Ni/Fe), have also shown high efficiency in degrading PBDEs in soil. researchgate.net

Ex Situ Treatment Technologies (e.g., Soil Washing, Advanced Oxidation, Reductive Degradation)

Ex situ technologies involve the excavation of contaminated soil or sediment for treatment at another location, either on-site or off-site. mdpi.comitrcweb.org This allows for greater control over the treatment process, although it is typically more costly and disruptive than in situ methods. rjlbpcs.com

Soil Washing Soil washing is a water-based process that uses physical and chemical methods to scrub contaminants from soil. nih.govmdpi.com For hydrophobic organic compounds like PBDEs, surfactants are often added to the washing solution to increase the solubility of the contaminants and facilitate their removal from the soil particles. mdpi.com Studies have developed innovative soil washing techniques using agents like carboxymethyl chitosan (B1678972) in a sunflower oil-water system, which achieved high removal efficiencies for various PBDE congeners after successive washing cycles. nih.govresearchgate.net Subsequent treatment of the washed soil with PBDE-degrading bacteria can further reduce the remaining contaminant levels. nih.gov A key challenge for this technology is the treatment of the washing effluent, which contains the concentrated pollutants and surfactants. mdpi.com

Advanced Oxidation Processes (AOPs) Advanced Oxidation Processes (AOPs) are designed to generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. spartanwatertreatment.comwikipedia.org Common AOPs combine agents like ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light. spartanwatertreatment.comwikipedia.org AOPs have shown promise for the degradation of PBDEs. researchgate.net For example, a UV/H2O2 treatment successfully removed 90% of deca-BDE from contaminated sediments after 10 hours. researchgate.net The degradation of PBDEs via AOPs can proceed through pathways like reductive debromination and the formation of hydroxylated derivatives. researchgate.net The efficiency of AOPs makes them a powerful tool for treating contaminated water or soil-washing effluents. spartanwatertreatment.com

Reductive Degradation Similar to in situ approaches, ex situ reductive degradation employs reducing agents to break down PBDEs. This is commonly performed in controlled reactors. rjlbpcs.com Zero-valent iron (ZVI) has been studied extensively for this purpose, demonstrating a stepwise debromination pathway where higher brominated ethers are converted to lower brominated ones. nih.gov The rate of this reaction is influenced by factors such as the number of bromine atoms on the PBDE molecule. nih.gov Other chemical reductive technologies include photolysis, electrocatalysis, and mechanochemical methods. researchgate.netnih.gov Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been shown to achieve nearly 100% removal of decaBDE from soil when assisted by an additive like sodium borohydride. nih.gov

Policy and Regulatory Frameworks for Environmental Control (e.g., Stockholm Convention)

Global and national regulations are critical for managing the risks associated with PBDEs by controlling their production, use, and disposal.

The Stockholm Convention on Persistent Organic Pollutants (POPs) The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. epd.gov.hk In 2009, the Convention was amended to list commercial octabromodiphenyl ether (c-OctaBDE) in Annex A for elimination. epd.gov.hk This listing specifically includes hexabromodiphenyl ether and heptabromodiphenyl ether. epd.gov.hknus.edu.sg

For "Hexabromodiphenyl ether and heptabromodiphenyl ether," the Convention prohibits production and use, but provides a specific exemption for their presence in articles in use, particularly in the recycling of plastics from items like CRT casings and home appliances. nus.edu.sgpops.int This exemption is subject to review by the Conference of the Parties and is set to expire no later than 2030. nus.edu.sgpops.intbrsmeas.org Parties to the convention are required to take measures to control and ultimately eliminate these substances. epd.gov.hk

Other Regulatory Frameworks In addition to the Stockholm Convention, other national and regional bodies have implemented controls on PBDEs.

United States: The U.S. Environmental Protection Agency (EPA) has taken action to phase out the production and import of certain PBDEs. epa.govepa.gov A Significant New Use Rule (SNUR) was established to require EPA notification and evaluation before the manufacturing or import of pentaBDE and octaBDE could resume. epa.gov The EPA has also developed reference doses (RfDs) for various PBDE mixtures and congeners. nih.gov

European Union: The EU's Restriction of Hazardous Substances (RoHS) directive restricts the use of PBDEs in electrical and electronic equipment to a maximum concentration of 1000 ppm. restrictionofhazardoussubstances.com The EU has also taken broader regulatory action to reduce the use of PBDEs. iatp.org

National Bans: Several countries and U.S. states have enacted their own bans on different PBDE commercial mixtures. restrictionofhazardoussubstances.comiatp.org For example, the state of Washington banned all PBDEs, while Maine banned the use of decaPBDE. restrictionofhazardoussubstances.com In 2020, the government of India ratified the prohibition of seven POPs, including hexabromodiphenyl ether and heptabromodiphenyl ether. forumias.com

Table of Mentioned Compounds

Future Directions in 2,2 ,3,3 ,4,4 ,5 Heptabromodiphenyl Ether Research

Emerging Analytical Challenges and Innovations

The accurate detection and quantification of BDE-183 in diverse and complex environmental matrices remain a significant analytical hurdle. While gas chromatography-mass spectrometry (GC-MS) is a well-established method, future research is focused on overcoming its limitations and developing faster, more sensitive, and field-deployable techniques. nih.govrsc.org

A primary challenge lies in the analysis of highly brominated congeners like BDE-183, which can be thermally labile and susceptible to degradation in hot GC injection ports. This necessitates the development of advanced injection systems that allow for lower temperatures or larger volume injections to enhance sensitivity and minimize analyte discrimination. mdpi.com Furthermore, the co-elution of different PBDE congeners and other persistent organic pollutants can complicate accurate quantification, demanding the use of high-resolution chromatographic columns and selective detection methods. nih.gov

Innovations in analytical methodologies are moving beyond traditional chromatographic techniques. A promising area of development is the creation of biosensors for the rapid and selective detection of PBDEs. nih.govrsc.org These include:

Photoelectrochemical (PEC) immunosensors , which utilize antibodies coated on photoactive nanomaterials. The binding of a target PBDE, such as a pentabromodiphenyl ether, to the antibody causes a measurable change in the photocurrent, allowing for highly sensitive detection. nih.gov

Enzymatic biosensors , which are based on the principle that PBDEs can inhibit the activity of certain enzymes like glucose oxidase. This inhibition can be measured electrochemically, providing a basis for quantification. rsc.org

These emerging sensor technologies offer the potential for real-time or near-real-time monitoring of BDE-183 in the environment, a significant leap forward from time-consuming laboratory-based analyses.

Table 1: Emerging Analytical Innovations for PBDE Detection

| Technology | Principle | Potential Advantages | Research Focus |

| Photoelectrochemical (PEC) Immunosensors | Antibody-antigen binding on a photoactive surface alters photocurrent. nih.gov | High sensitivity and selectivity, potential for miniaturization. nih.gov | Development of specific antibodies for various PBDE congeners, improving sensor stability. nih.gov |

| Enzymatic Biosensors | Inhibition of enzyme activity (e.g., glucose oxidase) by PBDEs is measured electrochemically. rsc.org | Rapid, cost-effective screening. rsc.org | Exploring different enzymes and immobilization techniques to enhance sensitivity and specificity. rsc.org |

| Advanced GC-MS Injection Systems | Techniques like large-volume injection reduce thermal stress on analytes. mdpi.com | Improved sensitivity and accuracy for highly brominated congeners. mdpi.com | Optimization of injection parameters and column technology for complex mixtures. mdpi.com |

| High-Resolution Chromatography | Use of specialized GC columns to separate co-eluting compounds. nih.gov | More accurate quantification in complex environmental samples. nih.gov | Development of novel stationary phases for better separation of isomers. |

Interdisciplinary Approaches to Environmental Risk Assessment Frameworks

Future risk assessment of BDE-183 will increasingly rely on interdisciplinary frameworks that integrate data from environmental monitoring, toxicology, and computational modeling to provide a more holistic understanding of its potential threats. The limitations of single-chemical, deterministic risk assessments are becoming more apparent, especially for ubiquitous contaminants like PBDEs that are always present as part of a complex mixture. researchgate.netnih.gov

A significant shift is the move towards probabilistic risk assessment . altex.org This approach acknowledges and quantifies the uncertainties inherent in every step of the risk assessment process, from exposure estimates to toxicological endpoints. Instead of a single point estimate of risk, probabilistic models generate a distribution of possible outcomes, providing a more realistic picture of the potential for adverse effects in a population.

Furthermore, there is a growing emphasis on mixture risk assessment . researchgate.netbund.denih.gov Humans and wildlife are exposed to a cocktail of PBDE congeners and other environmental pollutants simultaneously. nih.gov Future frameworks will need to account for the potential additive, synergistic, or antagonistic effects of these co-exposures. The development of methodologies like the Hazard Index (HI) approach for mixtures of chemicals with similar modes of action is a step in this direction. bund.de

Integrating data from various disciplines is crucial for building these advanced risk assessment models. This includes:

Environmental Fate and Transport Modeling: To predict the distribution and concentration of BDE-183 in different environmental compartments. galbanlab.org

Human Biomonitoring Data: To provide realistic estimates of human exposure levels. nih.govindustrialchemicals.gov.au

In Vitro and In Vivo Toxicological Data: To identify hazard and establish dose-response relationships. researchgate.net

Epidemiological Studies: To link exposures to health outcomes in human populations.

These integrated approaches will enable a more comprehensive evaluation of the risks posed by BDE-183 and inform more effective risk management decisions. nih.gov

Mechanistic Toxicology at the Molecular and Systems Level

Understanding the precise molecular mechanisms by which BDE-183 exerts its toxic effects is a key frontier in future research. While developmental neurotoxicity and endocrine disruption are known consequences of PBDE exposure, the underlying cellular and molecular pathways are not fully elucidated. nih.govnih.gov

Future research will increasingly employ systems toxicology approaches to unravel the complex biological responses to BDE-183 exposure. nih.govnih.gov Systems toxicology integrates large-scale datasets from 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to build a comprehensive picture of how a toxicant perturbs biological networks. nih.gov This approach can help to:

Identify novel molecular targets and pathways affected by BDE-183.

Elucidate the causal chain of events from molecular initiating events to adverse health outcomes.

Develop predictive models of toxicity. nih.gov

High-throughput screening (HTS) assays are another powerful tool for future mechanistic studies. nih.gov HTS allows for the rapid testing of a large number of chemicals against a wide range of biological targets and pathways in vitro. unchainedlabs.com This can help to prioritize PBDE congeners for further toxicological investigation and identify key mechanisms of action.

Specific areas of focus for future mechanistic research on BDE-183 include:

Neuroinflammation and Oxidative Stress: Investigating the role of these processes in BDE-183-induced neurodevelopmental effects.

Epigenetic Modifications: Determining whether BDE-183 can cause heritable changes in gene expression that contribute to its long-term health effects.

Mitochondrial Dysfunction: Exploring the impact of BDE-183 on mitochondrial function and its contribution to cellular toxicity. nih.gov

Molecular Docking Studies: Using computational models to predict how BDE-183 interacts with key proteins and receptors in the body.

By delving into the molecular and systems-level details of BDE-183 toxicity, researchers can develop more sensitive biomarkers of exposure and effect, and better predict the potential health risks to humans and wildlife.

Development of Sustainable Alternatives and Mitigation Strategies

A critical area of future research is the development of sustainable solutions to both replace the function of PBDEs and remediate existing contamination. This involves a two-pronged approach: creating safer, greener flame retardants and advancing technologies to clean up legacy pollution. healthandenvironment.org

The development of sustainable flame retardants is moving away from simple halogenated compounds towards more sophisticated and environmentally benign chemistries. bohrium.com Key trends include:

Bio-based Flame Retardants: Utilizing renewable resources like plant oils, lignin, and tartaric acid to synthesize new flame-retardant molecules. researchgate.netemerald.com

Phosphorus- and Nitrogen-Based Systems: Exploring synergistic combinations of phosphorus and nitrogen compounds, which can provide effective flame retardancy with lower environmental impact. emerald.com

Nanomaterials: Incorporating nanoparticles like nanoclays or nanostructured metal oxides into polymers to enhance their fire resistance through mechanisms like catalytic carbonization, which promotes the formation of a protective char layer. bohrium.comrsc.org

Green Chemistry Principles: Designing new flame retardants with reduced toxicity, persistence, and bioaccumulation potential from the outset. healthandenvironment.org

For existing BDE-183 contamination, research is focused on advanced remediation technologies that are more efficient and sustainable than traditional methods. numberanalytics.comienvi.com.aunih.gov These include:

Enhanced Bioremediation: Optimizing conditions to stimulate the activity of naturally occurring microorganisms that can degrade PBDEs, or introducing specialized microbial cultures (bioaugmentation) to contaminated sites. researchgate.netgreener-h2020.eunih.gov

Phytoremediation: Using plants to take up, stabilize, or degrade BDE-183 in soil and water. mdpi.comnih.govepa.govnih.gov Research is exploring the use of hyperaccumulating plants and the potential of genetically engineered plants with enhanced remediation capabilities. nih.govhkbu.edu.hk

Nanoremediation: Employing nanoparticles, such as nanoscale zero-valent iron, to chemically degrade BDE-183 in situ. numberanalytics.com

Hybrid Technologies: Combining different remediation approaches, such as photocatalysis with phytoremediation, to achieve more complete and efficient cleanup. greener-h2020.euhkbu.edu.hk

The ultimate goal is to move towards a circular economy model where materials are designed for safety and recyclability, and effective strategies are in place to manage the environmental legacy of past chemical use.

Q & A

Basic: What analytical methods are recommended for quantifying 2,2',3,3',4,4',5-Heptabromodiphenyl ether in environmental samples?

Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this compound. Calibration standards (e.g., 50 μg/mL in isooctane) should be prepared using certified reference materials (CRMs) to ensure accuracy . Method validation must include matrix-matched calibration to account for lipid-rich environmental samples (e.g., biota or sediments). For trace-level detection, isotope dilution with -labeled analogs improves precision. Quality control should involve spike-recovery experiments (85–115% acceptable range) and inter-laboratory comparisons to address variability in co-eluting congeners .

Advanced: How does the developmental neurotoxicity of 2,2',3,3',4,4',5-Heptabromodiphenyl ether compare to structurally similar PBDEs like BDE-99?

Answer:

While direct studies on the heptabromo congener are limited, BDE-99 (a pentabrominated analog) provides mechanistic insights. Neonatal exposure to BDE-99 disrupts cholinergic signaling, alters proteomic profiles (e.g., reduced Gap-43 in the striatum), and induces hyperactivity in adult mice . Structural similarities suggest heptabromo congeners may exhibit higher bioaccumulation potential due to increased lipophilicity, but reduced blood-brain barrier permeability could attenuate neurotoxic effects. Comparative studies should employ in vitro neuronal models (e.g., SH-SY5Y cells) and in vivo behavioral assays (e.g., Morris water maze) to evaluate structure-activity relationships .